molecular formula C8H5N3O3 B14453192 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 72668-03-2

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B14453192
CAS No.: 72668-03-2
M. Wt: 191.14 g/mol
InChI Key: QNTJNRVUVPHJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the pyridopyrimidine class. It is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a carboxylic acid group at the 6th position and a keto group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide (MeONa) or sodium ethoxide (EtONa) . This reaction leads to the formation of the desired pyridopyrimidine structure with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, alcohol derivatives, and oxidized forms of the original compound .

Scientific Research Applications

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with bacterial DNA synthesis pathways. The compound inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern and its potent antibacterial activity. Its ability to inhibit DNA synthesis makes it a valuable compound in medicinal chemistry and a promising candidate for further drug development .

Properties

CAS No.

72668-03-2

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-6-4-1-9-3-11-7(4)10-2-5(6)8(13)14/h1-3H,(H,13,14)(H,9,10,11,12)

InChI Key

QNTJNRVUVPHJST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C2=CN=CN=C2N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.